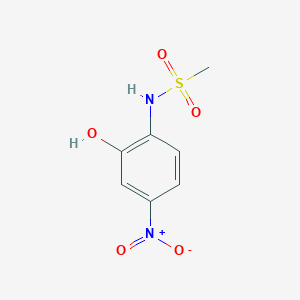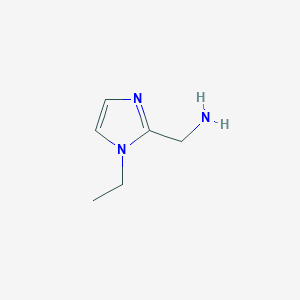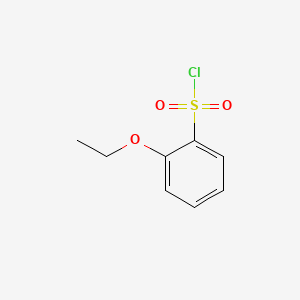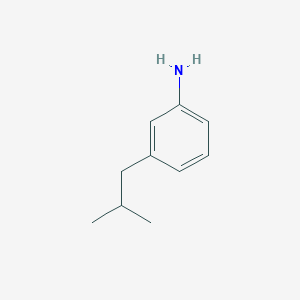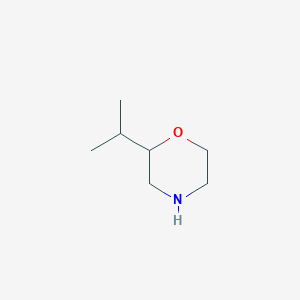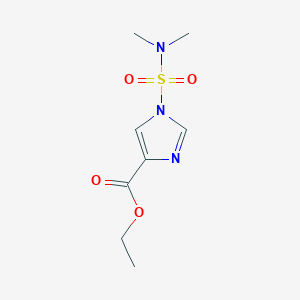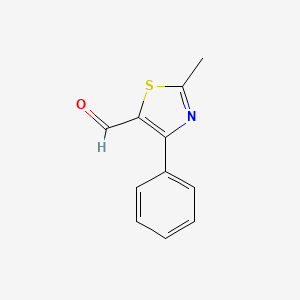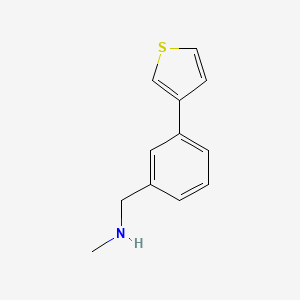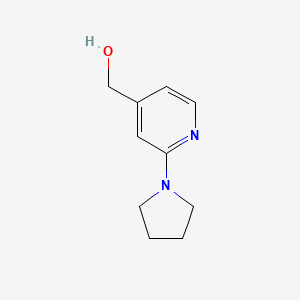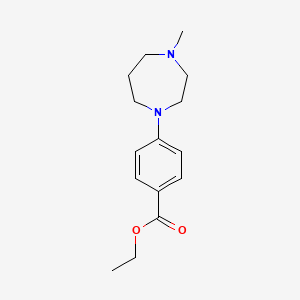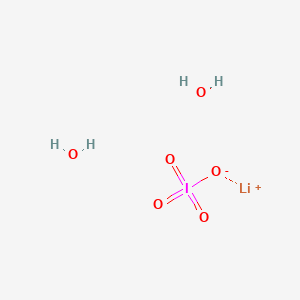
Lithium periodate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium periodate dihydrate is an inorganic compound composed of lithium, iodine, and oxygen, with the chemical formula LiIO₄·2H₂O. It is a white crystalline solid that is soluble in water and is primarily used as an oxidizing agent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium periodate dihydrate can be synthesized by reacting lithium hydroxide with periodic acid in an aqueous solution. The reaction is typically carried out at room temperature, and the product is obtained by evaporating the water to yield the crystalline dihydrate form .
Industrial Production Methods: In industrial settings, this compound is produced by a similar method, but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is then crystallized and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Lithium periodate dihydrate primarily undergoes oxidation reactions due to its strong oxidizing properties. It can oxidize various organic and inorganic compounds, making it a valuable reagent in synthetic chemistry .
Common Reagents and Conditions:
Oxidation Reactions: this compound is used in the oxidation of alcohols to aldehydes and ketones. The reaction is typically carried out in an aqueous medium at room temperature.
Substitution Reactions: It can also participate in substitution reactions where it replaces other oxidizing agents in chemical processes.
Major Products Formed:
Oxidation of Alcohols: The major products are aldehydes and ketones.
Oxidation of Sulfides: The major products are sulfoxides and sulfones.
Scientific Research Applications
Lithium periodate dihydrate has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.
Biology: It is employed in the preparation of biological samples for electron microscopy by oxidizing specific cellular components.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of fine chemicals and in analytical chemistry for the determination of certain elements .
Mechanism of Action
The mechanism of action of lithium periodate dihydrate involves the transfer of oxygen atoms to the substrate, resulting in the oxidation of the substrate. The compound acts as an electron acceptor, facilitating the oxidation process. The molecular targets and pathways involved include the oxidation of hydroxyl groups to carbonyl groups and the oxidation of sulfides to sulfoxides and sulfones .
Comparison with Similar Compounds
Sodium periodate: Similar to lithium periodate dihydrate, sodium periodate is also a strong oxidizing agent used in organic synthesis.
Lithium perchlorate: Another lithium-based oxidizing agent, but with different chemical properties and applications
Uniqueness: this compound is unique due to its specific oxidizing properties and its ability to form stable hydrates. Its solubility in water and its crystalline form make it particularly useful in various chemical and industrial applications .
Properties
IUPAC Name |
lithium;periodate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HIO4.Li.2H2O/c2-1(3,4)5;;;/h(H,2,3,4,5);;2*1H2/q;+1;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHQXCKBQMTBIK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].O.O.[O-]I(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4ILiO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635723 |
Source


|
| Record name | Lithium periodate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307310-74-3 |
Source


|
| Record name | Lithium periodate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

